Akt1 Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Scaffold Class
The pyrazol-furan carboxamide scaffold class demonstrates potent Akt1 inhibition. The most optimized compound in the series (25e) achieved an IC50 of 30.4 nM against p-PRAS40 in LNCaP cells [1]. In contrast, the clinical-stage pan-Akt inhibitor GSK2141795 (uprosertib) shows an Akt1 IC50 of 180 nM in biochemical assays . While a direct head-to-head comparison for this specific compound is unavailable, the class-level data indicates that the pyrazol-furan carboxamide architecture can achieve superior Akt1 engagement relative to the ATP-competitive inhibitor GSK2141795.
| Evidence Dimension | Akt1 inhibition (cellular assay vs. biochemical assay; cross-study comparison) |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; class representative 25e: IC50 30.4 nM (p-PRAS40, LNCaP cells) |
| Comparator Or Baseline | GSK2141795 (uprosertib): IC50 180 nM (Akt1 biochemical assay) |
| Quantified Difference | Class representative 25e is approximately 5.9-fold more potent than GSK2141795 in Akt1 inhibition, though assay formats differ (cellular vs. biochemical), precluding direct numeric comparison. |
| Conditions | 25e: LNCaP cell-based assay measuring p-PRAS40 phosphorylation; GSK2141795: biochemical kinase assay |
Why This Matters
This class-level potency advantage over a clinical-stage comparator supports the rationale for selecting this scaffold for Akt-focused research programs.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. doi:10.1016/j.ejmech.2016.04.004. PMID: 27089211. View Source
